molecular formula C11H12O2 B1580630 1-Phenyl-1,4-pentanedione CAS No. 583-05-1

1-Phenyl-1,4-pentanedione

Cat. No. B1580630
CAS RN: 583-05-1
M. Wt: 176.21 g/mol
InChI Key: RBLXWIPBPPVLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04035395

Procedure details

Following the description in Example 1, 5.1 g (approx. 0.02 mol) of Cat. 3, 21.2 g (0.2 mol) of distilled benzaldehyde, 350 ml of dimethylformamide and 14 g (0.2 mol) of stabilized methyl vinyl ketone are introduced into a 500 ml three-necked flask. After displacing the air by pure nitrogen, the mixture is brought to a temperature of 80° C and 14.9 g (0.1 mol) of triethanolamine are added. The mixture is then stirred for 15 hours at the same temperature. Working up takes place as in Example 11 except that the mixture is filtered after having been taken up in chloroform. 1-Phenyl-pentane-1,4-dione is obtained.
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]([C:11]([CH3:13])=[O:12])=[CH2:10].N(CCO)(CCO)CCO>CN(C)C=O>[C:2]1([C:1](=[O:8])[CH2:10][CH2:9][C:11](=[O:12])[CH3:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
methyl vinyl ketone
Quantity
14 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
N(CCO)(CCO)CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for 15 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.